MRE-269
Description
Contextualization as a Prostacyclin Receptor Agonist
Prostacyclin (PGI₂) is an endogenous lipid mediator that exerts its effects primarily through activation of the G protein-coupled IP receptor. Activation of this receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mediates various physiological responses, including vasodilation, inhibition of platelet aggregation, and inhibition of cell proliferation. wikipedia.orgcaymanchem.comglobalcardiologyscienceandpractice.com Dysregulation of the prostacyclin pathway is implicated in several pathological conditions, notably pulmonary arterial hypertension (PAH). globalcardiologyscienceandpractice.comacs.org
MRE-269 functions as a potent and selective agonist of the human IP receptor. caymanchem.comacs.orgmedchemexpress.comjst.go.jpguidetopharmacology.org This selective binding and activation of the IP receptor are central to its pharmacological profile. Unlike some other prostacyclin analogues, this compound demonstrates high selectivity for the IP receptor, with lower affinity for other prostanoid receptors such as EP₃. caymanchem.com This selectivity is considered advantageous as it may contribute to a more targeted therapeutic effect.
Research has characterized the potency of this compound at the IP receptor. For instance, studies have reported a Ki value of 20 nM for this compound binding to the human IP receptor. caymanchem.com In cellular assays measuring cAMP accumulation, this compound has shown potent activity. medchemexpress.comnih.govnih.gov
Role as an Active Metabolite in Pharmacological Studies
This compound is widely recognized as the pharmacologically active metabolite of selexipag (B1681723), an orally administered prodrug. wikipedia.orgcaymanchem.comacs.orgmedchemexpress.comjst.go.jpguidetopharmacology.orgnih.govresearchgate.netguidetopharmacology.orgnih.govahajournals.orgresearchgate.net Following oral administration, selexipag is rapidly absorbed and subsequently hydrolyzed by carboxylesterases in the intestines and liver to form this compound. wikipedia.orgjst.go.jp
Pharmacokinetic studies have shown that this compound achieves higher plasma concentrations and has a significantly longer elimination half-life compared to the parent compound, selexipag. wikipedia.orgjst.go.jpnih.gov The longer half-life of this compound contributes to sustained activation of the IP receptor, which is crucial for its therapeutic effects. jst.go.jp Due to its higher potency at the IP receptor and greater systemic exposure, this compound is considered the major contributor to the pharmacological activity observed after selexipag administration. acs.orgnih.gov
Pharmacological studies investigating selexipag often focus on the activity of this compound, as it is the primary mediator of the drug's effects. Research findings related to selexipag's efficacy in conditions like pulmonary arterial hypertension are intrinsically linked to the activity of its active metabolite, this compound. jst.go.jptandfonline.com
Detailed research findings on this compound's effects in various models highlight its significance. For example, studies in rat pulmonary arteries have shown that this compound induces concentration-dependent vasodilation. medchemexpress.comahajournals.org Furthermore, this compound has demonstrated anti-proliferative effects on pulmonary arterial smooth muscle cells, an important aspect in addressing vascular remodeling in conditions like PAH and chronic thromboembolic pulmonary hypertension (CTEPH). nih.govnih.govnih.gov
Beyond pulmonary vascular effects, this compound has been investigated for its potential in other areas. Studies in animal models of ischemic stroke suggest that this compound treatment can reduce infarct size and improve neurological recovery, potentially through mechanisms involving the reduction of inflammation and oxidative stress. ahajournals.orgresearchgate.netahajournals.org Additionally, research in diabetic models indicates that IP receptor agonism by this compound may preserve beta-cell function and attenuate albuminuria. nih.gov
The study of this compound, both in isolation and in the context of its prodrug selexipag, continues to provide valuable insights into the therapeutic potential of targeting the prostacyclin pathway for a range of cardiovascular and potentially other diseases.
Key Research Findings on this compound Activity
| Effect | Model/Cell Type | Key Finding | Source(s) |
| IP Receptor Agonism | Human IP receptor (binding/cAMP) | Potent and selective agonist (e.g., Ki = 20 nM) | caymanchem.comacs.orgmedchemexpress.com |
| Vasodilation | Rat pulmonary artery | Induces concentration-dependent relaxation | medchemexpress.comahajournals.org |
| Anti-proliferation | Pulmonary arterial smooth muscle cells (PASMCs) | Inhibits proliferation (e.g., PDGF-induced) | nih.govnih.govnih.gov |
| Neuroprotection | Rat ischemic stroke model | Reduces infarct size, improves neurological recovery | ahajournals.orgresearchgate.netahajournals.org |
| Beta-cell function/Albuminuria | MIN6 β-cells, Diabetic mice | Increases cAMP, augments insulin (B600854) secretion, attenuates albuminuria | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMKCBWYCWFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153092 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475085-57-5 | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ACT-333679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACT-333679 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Mre 269
Prostacyclin IP Receptor Agonism and Receptor Binding Dynamics
MRE-269 functions as an agonist at the IP receptor, meaning it binds to the receptor and activates it, mimicking the effects of the endogenous ligand prostacyclin (PGI₂). caymanchem.commedchemexpress.comwikipedia.orgmedkoo.comacs.orgselleckchem.com
Agonistic Profile at the IP Receptor
This compound is characterized by its high affinity for the human IP receptor. Studies have shown a binding affinity (Kᵢ) of 20 nM for the human IP receptor. caymanchem.comacs.orgselleckchem.combertin-bioreagent.com Functional assays, such as cAMP accumulation assays in recombinant Chinese hamster ovary (CHO) cells expressing the human IP receptor, have demonstrated that this compound is a potent agonist. acs.org The EC₅₀ value for cAMP accumulation in these cells has been reported as 11 nM for this compound, indicating its potency in activating this downstream signaling pathway. acs.org In pulmonary arterial smooth muscle cells (PASMCs), this compound potently induces the accumulation of intracellular cAMP, leading to effects such as membrane hyperpolarization and cell relaxation. selleckchem.com While this compound acts as a full agonist in certain downstream cellular assays relevant to pulmonary arterial hypertension (PAH), such as inducing cellular relaxation and inhibiting cell proliferation and extracellular matrix synthesis in PASMCs, it has been observed to act as a partial agonist in receptor-proximal cAMP accumulation assays compared to other PGI₂ analogs like iloprost (B1671730), beraprost (B1666799), and treprostinil (B120252). nih.gov
Here is a table summarizing key binding and functional data for this compound at the human IP receptor:
| Assay Type | Target Receptor | Species | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀) | Notes | Source |
| Radioligand Binding | Human IP | Human | 20 nM | - | High affinity | caymanchem.comacs.orgselleckchem.combertin-bioreagent.com |
| cAMP Accumulation | Human IP | Human | - | 11 nM | In recombinant CHO cells | acs.org |
| cAMP Accumulation | Human IP | Human | - | 32 nM | In PASMCs | selleckchem.com |
| Cellular Relaxation | IP | PASMCs | - | 4.3 nM | Potent effect | nih.gov |
| Cell Proliferation | IP | PASMCs | - | 4.0 nM (IC₅₀) | Inhibition of proliferation | nih.gov |
| ECM Synthesis | IP | PASMCs | - | 8.3 nM (IC₅₀) | Inhibition of extracellular matrix synthesis | nih.gov |
| cAMP Accumulation | IP | Human | - | - | Partial agonism (Emax ~56%) vs full agonists | nih.gov |
Selectivity Profile Against Other Prostanoid Receptors (e.g., EP1-4, DP1, FP, TP)
A key characteristic of this compound is its high selectivity for the IP receptor compared to other prostanoid receptors, including the prostaglandin (B15479496) E receptors (EP₁₋₄), prostaglandin D receptor (DP₁), prostaglandin F₂ receptor (FP), and thromboxane (B8750289) A₂ receptor (TP). caymanchem.commedkoo.comacs.orgselleckchem.comnih.gov this compound has been shown to exhibit more than 130-fold selectivity for the human IP receptor over these other prostanoid receptors, with Kᵢ values greater than 2.6 μM for the non-IP receptors. acs.org This high selectivity is considered advantageous compared to older prostacyclin analogs like beraprost and iloprost, which show significant affinity for the EP₃ receptor, potentially leading to off-target effects. caymanchem.commedkoo.comnih.gov While demonstrating superior selectivity, some studies suggest this compound may still partially activate EP2 and EP4 receptors at higher concentrations, with a reported dissociation constant of 5 μM. nih.gov Structural studies using cryo-electron microscopy have provided insights into the molecular basis for this compound's superior selectivity for the IP receptor compared to other agonists like treprostinil, highlighting specific residues involved in ligand binding and receptor activation. nih.govrcsb.org
Here is a table illustrating the selectivity of this compound:
| Target Receptor | Species | Binding Affinity (Kᵢ) | Selectivity vs. Human IP Receptor | Source |
| Human IP | Human | 20 nM | 1x | caymanchem.comacs.orgselleckchem.combertin-bioreagent.com |
| EP1 | Human | >2.6 μM | >130x | acs.org |
| EP2 | Human | >2.6 μM | >130x | acs.org |
| EP3 | Human | >2.6 μM | >130x | acs.org |
| EP4 | Human | >2.6 μM | >130x | acs.org |
| DP1 | Human | >2.6 μM | >130x | acs.org |
| FP | Human | >2.6 μM | >130x | acs.org |
| TP | Human | >2.6 μM | >130x | acs.org |
Intracellular Signal Transduction Pathways Activated by this compound
Activation of the IP receptor by agonists like this compound primarily couples to the Gαs protein, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. acs.orgnih.govdiabetesjournals.org This elevation in cAMP is a key mediator of the downstream cellular effects of this compound.
Cyclic Adenosine Monophosphate (cAMP) Elevation
This compound has been consistently shown to potently induce the accumulation of intracellular cAMP in various cell types expressing the IP receptor, including pulmonary arterial smooth muscle cells (PASMCs) and MIN6 β-cells. medchemexpress.comselleckchem.comdiabetesjournals.orgnih.govnih.gov In PASMCs, this cAMP elevation is long-lasting, persisting for over 10 hours and contributing to membrane hyperpolarization and relaxation. selleckchem.com While this compound effectively increases cAMP, some studies indicate it may function as a partial agonist in terms of maximal cAMP accumulation compared to other IP agonists. nih.gov However, this partial agonism in proximal signaling does not necessarily translate to reduced efficacy in downstream cellular responses. nih.gov Research also suggests that the spatial and temporal dynamics of cAMP elevation are important for the cellular effects of this compound. nih.govfrontiersin.org this compound, similar to treprostinil, causes a sustained increase in cAMP at the plasma membrane, in the cytosol, and importantly, in the nucleus of human lung fibroblasts, which is maintained for an extended period. nih.govfrontiersin.orgresearchgate.net This sustained nuclear cAMP signal appears to be crucial for inhibiting certain proliferative pathways. nih.govfrontiersin.org
Protein Kinase A (PKA) Activation and Downstream Targets
The increase in intracellular cAMP levels induced by this compound leads to the activation of protein kinase A (PKA). diabetesjournals.orgnih.govoup.com PKA is a key effector of cAMP signaling and phosphorylates a variety of downstream protein targets, mediating diverse cellular responses. In MIN6 β-cells and cultured human podocytes, this compound has been shown to activate PKA in an IP receptor-dependent manner. diabetesjournals.orgnih.gov Activation of PKA by this compound is linked to important cellular functions, such as augmenting glucose-stimulated insulin (B600854) secretion and increasing cell viability in β-cells. diabetesjournals.orgnih.gov Furthermore, PKA activation is involved in the phosphorylation of nephrin (B609532), a protein crucial for the function of pancreatic β-cells and glomerular podocytes. diabetesjournals.orgnih.govresearchgate.net PKA is also known to induce Dual Specificity Protein Phosphatase 1 (DUSP1) by phosphorylating cAMP response element-binding protein, and this compound has been shown to increase DUSP1 expression in PASMCs. oup.com
Nephrin Phosphorylation Mechanisms
Nephrin is a transmembrane protein found in pancreatic β-cells and glomerular podocytes, playing a critical role in glucose-stimulated insulin secretion and glomerular permselectivity, respectively. diabetesjournals.orgnih.govresearchgate.netresearchgate.netmdpi.com this compound has been demonstrated to induce the phosphorylation of nephrin. diabetesjournals.orgnih.gov This phosphorylation occurs at specific tyrosine residues, including tyrosine 1176 and 1193. diabetesjournals.orgresearchgate.net The phosphorylation of nephrin by this compound is dependent on the activation of the cAMP/PKA pathway. diabetesjournals.orgnih.govresearchgate.net Inhibition of PKA with pharmacological inhibitors like H89 or through siRNA-mediated knockdown prevents this compound-induced nephrin phosphorylation. diabetesjournals.orgnih.govresearchgate.net This PKA-dependent nephrin phosphorylation is functionally significant, as targeted mutation of the phosphorylatable tyrosine residues on nephrin abrogates the effects of this compound on glucose-stimulated insulin secretion in β-cells. diabetesjournals.orgresearchgate.net In podocytes, this compound-induced nephrin phosphorylation is associated with increased F-actin content and reduced albumin transcytosis, suggesting a role in maintaining glomerular barrier function. diabetesjournals.org
Here is a summary of the intracellular signaling pathway activated by this compound:
ID (Inhibitor of DNA Binding) Family Protein Upregulation
Research suggests that this compound can influence the expression of Inhibitor of DNA Binding (ID) family proteins, specifically ID1 and ID3. Studies in pulmonary arterial smooth muscle cells (PASMCs) from patients with chronic thromboembolic pulmonary hypertension (CTEPH) showed that ID1 and ID3 activity was lower in these cells compared to healthy controls. Treatment with this compound increased the activity of both ID1 and ID3 in CTEPH PASMCs. This upregulation of ID1 and ID3 by this compound was blocked by the presence of a prostacyclin receptor antagonist, indicating an IP receptor-dependent mechanism. Furthermore, knockdown of ID1 using small interfering RNA attenuated the anti-proliferative effect of this compound on these cells, suggesting that ID signaling is involved in this particular cellular response pulmonaryhypertensionnews.comresearchgate.net.
Table 1: Effect of this compound on ID1 and ID3 Activity in CTEPH PASMCs
| Cell Type | Treatment | ID1 Activity (Relative to Control) | ID3 Activity (Relative to Control) |
| Healthy PASMC | Vehicle | 1.0 | 1.0 |
| CTEPH PASMC | Vehicle | Lower | Lower |
| CTEPH PASMC | This compound | Increased | Increased |
| CTEPH PASMC | This compound + IP Antagonist | Blocked | Blocked |
| CTEPH PASMC | This compound + ID1 Knockdown | Attenuated Anti-proliferation | Not specified |
Cellular Responses Elicited by this compound Agonism
Activation of the IP receptor by this compound leads to several key cellular responses that are therapeutically relevant, particularly in the context of vascular diseases.
Pulmonary Arterial Smooth Muscle Cell (PASMC) Relaxation and Vasodilation
This compound is a potent inducer of PASMC relaxation and vasodilation selleckchem.comselleckchem.com. In human PASMCs, this compound potently increases intracellular cAMP accumulation, leading to long-lasting membrane hyperpolarization which contributes to cell relaxation selleckchem.comselleckchem.com. Studies have shown that this compound causes pronounced relaxation of PASMCs and induces endothelium-independent vasodilation of rat extralobar pulmonary artery medchemexpress.comselleckchem.com. Compared to other IP receptor agonists like iloprost and this compound (the active metabolite of selexipag), ralinepag (B604915) (this compound) caused greater relaxation in pulmonary arteries ucl.ac.uk.
Table 2: In Vitro Effects of this compound on PASMCs
| Cellular Effect | Species/Cell Type | Key Finding | Reference |
| Intracellular cAMP Increase | Human PASMCs | Potent induction of cAMP accumulation | selleckchem.comselleckchem.com |
| Membrane Hyperpolarization | Human PASMCs | Long-lasting (>10 h) hyperpolarization (EC50 = 32 nM) | selleckchem.comselleckchem.com |
| PASMC Relaxation | Human PASMCs, Rat PA | Long-lasting and pronounced relaxation, endothelium-independent vasodilation | medchemexpress.comselleckchem.comselleckchem.com |
| Vasodilation | Human Pulmonary Arteries | Greater relaxation compared to iloprost and this compound (selexipag metabolite) | ucl.ac.uk |
Inhibition of Cell Proliferation in Vascular Remodeling
Vascular remodeling, characterized by excessive cell proliferation, is a key feature of diseases like PAH. This compound has demonstrated inhibitory effects on cell proliferation in the context of vascular remodeling escholarship.orgnih.govresearchgate.netacs.org. In PASMCs, this compound potently inhibits cell proliferation nih.gov. Preclinical studies in rat models of PAH showed that ralinepag (this compound) inhibited the increase in pulmonary vessel wall thickness and vascular remodeling ersnet.org. The anti-proliferative effect of this compound has been observed in PASMCs from both normal subjects and PAH patients researchgate.net. This effect is considered a significant contributor to its therapeutic benefit pulmonaryhypertensionnews.comresearchgate.net.
Table 3: Anti-proliferative Effects of this compound
| Cell Type | Effect | IC50 (if available) | Reference |
| PASMCs | Potent inhibition of proliferation | 4.0 nM nih.gov | nih.gov |
| CTEPH PASMCs | Inhibited PDGF-induced growth | More potent than in normal PASMCs pulmonaryhypertensionnews.com | pulmonaryhypertensionnews.comresearchgate.net |
| Vascular Remodeling | Inhibition of pulmonary vessel wall thickness in rat PAH model | Not specified | ersnet.org |
Platelet Aggregation Inhibition
This compound is known to inhibit platelet aggregation guidetopharmacology.orgselleckchem.comescholarship.orgersnet.org. Activation of the IP receptor on platelets leads to increased cAMP levels, which in turn inhibits platelet activation and aggregation escholarship.orgnih.govresearchgate.net. Ralinepag (this compound) has been shown to inhibit ADP-induced human platelet aggregation with an IC50 of 38 nM medchemexpress.commedkoo.com. Another study reported an IC50 of 40 nM for ralinepag in inhibiting ADP-stimulated human platelet aggregation, which was more potent than this compound (selexipag) with an IC50 of 288 nM ersnet.org.
Table 4: this compound Effect on Platelet Aggregation
| Platelet Type | Stimulus | Effect | IC50 | Reference |
| Human Platelets | ADP | Inhibition of aggregation | 38 nM | medchemexpress.commedkoo.com |
| Human Platelets | ADP | Inhibition of aggregation | 40 nM | ersnet.org |
Beta-Cell Function Modulation and Viability
Studies have investigated the effects of this compound on pancreatic beta-cell function and viability. In MIN6 beta-cells, this compound increased intracellular cAMP, augmented glucose-stimulated insulin secretion (GSIS), and increased cell viability diabetesjournals.orgresearchgate.netnih.gov. The prodrug selexipag (B1681723) also augmented GSIS and preserved islet beta-cell mass in diabetic mice diabetesjournals.orgnih.gov. This preservation of beta-cell function appears to be mediated through cAMP/protein kinase A (PKA)/nephrin-dependent pathways. Inhibition of PKA, knockdown of nephrin, or mutation of specific phosphorylated tyrosine residues on nephrin abrogated the effects of this compound in MIN6 cells diabetesjournals.orgnih.gov. Nephrin, a protein important for glomerular permselectivity, has also been linked to beta-cell survival signaling pathways nih.gov.
Table 5: Effects of this compound on Beta-Cell Function and Viability (In Vitro)
| Cell Type | Effect | Mechanism Involved | Reference |
| MIN6 β-cells | Increased intracellular cAMP | IP receptor agonism | diabetesjournals.orgnih.gov |
| MIN6 β-cells | Augmented Glucose-Stimulated Insulin Secretion (GSIS) | cAMP/PKA/Nephrin-dependent | diabetesjournals.orgnih.govnih.gov |
| MIN6 β-cells | Increased Viability | cAMP/PKA/Nephrin-dependent | diabetesjournals.orgnih.gov |
Preclinical and Translational Research Applications of Mre 269 in Disease Pathophysiology
Investigations in Pulmonary Vascular Diseases
MRE-269 has been extensively investigated for its potential therapeutic effects in pulmonary vascular diseases, primarily focusing on pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Its mechanism of action involves activating the IP receptor, which leads to the accumulation of intracellular cAMP and subsequent relaxation of pulmonary arterial smooth muscle cells (PASMCs) selleckchem.comersnet.org.
Research on Pulmonary Arterial Hypertension (PAH) Models
Studies utilizing various animal models of PAH, including monocrotaline-induced and Sugen 5416/hypoxia-induced models in rats, have demonstrated the efficacy of selexipag (B1681723) and its active metabolite, this compound ersnet.orgnih.govsemanticscholar.orgbiorxiv.org. In these models, this compound has shown the ability to improve hemodynamic parameters and attenuate pulmonary vascular remodeling ersnet.orgnih.gov.
In the monocrotaline-induced PAH model, ralinepag (B604915) (a drug similar to selexipag, with this compound being selexipag's active metabolite) inhibited the increase in pulmonary artery pressure, right ventricular weight, and vascular remodeling in a prophylactic setting ersnet.org. In a therapeutic model, ralinepag dose-dependently inhibited disease progression ersnet.org.
Research has also shown that this compound has potent vasodilator effects on lung vessels from healthy humans, pigs, and rats, as well as on remodeled lung vessels from rats with monocrotaline-induced PAH nih.govsemanticscholar.org.
Studies in Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
This compound has been investigated for its effects on PASMCs from patients with CTEPH. Studies have shown that this compound is more potent at inhibiting the proliferation of PASMCs from CTEPH patients compared to those from healthy individuals nih.govpulmonaryhypertensionnews.comnih.gov. This antiproliferative effect is considered a potential contributor to the therapeutic benefit of selexipag in CTEPH nih.govpulmonaryhypertensionnews.com.
Research suggests that this compound may exert its antiproliferative effects by upregulating the expression of DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3, which are found to be expressed at lower levels in PASMCs from CTEPH patients nih.govnih.gov. Upregulation of ID1 and ID3 by this compound was blocked by a prostacyclin receptor antagonist, and knockdown of ID1 attenuated the antiproliferative effect of this compound, indicating the involvement of ID signaling nih.govnih.gov.
Effects on Pulmonary Vascular Remodeling and Hemodynamics
This compound has demonstrated beneficial effects on pulmonary vascular remodeling and hemodynamics in preclinical studies. In rat models of PAH, treatment with selexipag (leading to exposure to this compound) significantly improved right ventricular hypertrophy and hemodynamic parameters such as right ventricular systolic pressure (RVSP) nih.govsemanticscholar.orgresearchgate.net. It also attenuated occlusive vascular remodeling in both early and late stages of disease models nih.gov.
The vasodilatory effect of this compound on pulmonary arteries contributes to improved hemodynamics by reducing pulmonary vascular resistance (PVR) and pulmonary artery pressure (PAP) jst.go.jpersnet.orgwithpower.com. This is crucial in PAH and CTEPH, where increased PVR and PAP are central to the disease pathophysiology jst.go.jpersnet.org.
Furthermore, this compound has shown antifibrotic effects on human fibroblasts stimulated by transforming growth factor (TGF) β1, which may contribute to the improvement of pulmonary vascular remodeling and fibrosis observed in animal models nih.gov. In a 3D in vitro model of vascular medial thickening in PAH, this compound was shown to mitigate PDGF-induced medial thickening, although its effect was less pronounced compared to bosentan (B193191) and tadalafil (B1681874) frontiersin.org.
Table 1 summarizes some key preclinical findings of this compound in pulmonary vascular diseases:
| Disease Model (Species) | Key Finding | Reference(s) |
| Monocrotaline-induced PAH (Rat) | Inhibited increase in PAP, RV weight, and vascular remodeling (prophylactic) | ersnet.org |
| PAH (Rat therapeutic model) | Dose-dependently inhibited disease progression | ersnet.org |
| Various PAH models (Rat) | Improved RV hypertrophy and hemodynamic parameters (e.g., RVSP) | nih.govsemanticscholar.orgresearchgate.net |
| Various PAH models (Rat) | Attenuated occlusive vascular remodeling | nih.gov |
| CTEPH PASMCs (Human) | More potent antiproliferative effect than on normal PASMCs | nih.govpulmonaryhypertensionnews.comnih.gov |
| CTEPH PASMCs (Human) | Upregulated ID1 and ID3 gene expression | nih.govnih.gov |
| Human Lung Fibroblasts | Inhibited TGFβ1-stimulated procollagen (B1174764) type I C-peptide production | nih.gov |
| 3D in vitro PAH model | Mitigated PDGF-induced medial thickening | frontiersin.org |
Neuroprotective Research and Central Nervous System Disorders
Beyond its established role in pulmonary hypertension, this compound has also been explored for its potential neuroprotective effects, particularly in the context of ischemic stroke.
Ischemic Stroke Pathophysiology and Neurovascular Injury
Preclinical studies in aged rat models of transient middle cerebral artery occlusion (MCAO), a model of ischemic stroke, have demonstrated that delayed administration of this compound provides sustained neuroprotection and improves long-term neurological recovery nih.govahajournals.orgahajournals.orgresearchgate.net. Quantitative MRI data showed that this compound treatment significantly reduced infarct volume compared with vehicle-treated rats at both 48 hours and three weeks after stroke nih.govahajournals.orgahajournals.org.
This compound treatment resulted in significant long-term recovery in both locomotor and somatosensory functions following MCAO in aged rats nih.govahajournals.orgresearchgate.net. This was associated with a reduced weight loss in treated animals nih.govahajournals.org.
The neuroprotective effect of this compound in ischemic stroke models is suggested to involve the reduction of neurovascular injury ahajournals.org. Damage to the blood-brain barrier (BBB), assessed by extravasation of immunoglobulin G, was significantly reduced by this compound treatment nih.govahajournals.orgresearchgate.net. This was associated with a reduction in matrix metalloproteinase-9 (MMP-9) activity in the brain of stroked rats nih.govahajournals.orgahajournals.orgresearchgate.net.
In an animal model of excitotoxic brain injury, this compound was also found to exert neuroprotective effects nih.govahajournals.orgtandfonline.com.
Table 2 summarizes the effects of this compound on infarct volume and neurological recovery in aged rats after MCAO:
| Outcome Measure | Effect of this compound Treatment (vs. Vehicle) | Time Point(s) | Reference(s) |
| Infarct Volume (MRI) | Significantly reduced | 48 hours and 3 weeks post-MCAO | nih.govahajournals.orgahajournals.org |
| Locomotor Function (Rotarod) | Significant long-term recovery | Days 3 to 21 post-MCAO | nih.govahajournals.orgresearchgate.net |
| Somatosensory Function (Adhesive removal) | Significant long-term recovery | Days 3 to 21 post-MCAO | nih.govahajournals.orgresearchgate.net |
| Body Weight Loss | Reduced | Post-MCAO | nih.govahajournals.org |
| BBB Damage (IgG extravasation) | Significantly reduced | Post-MCAO | nih.govahajournals.orgresearchgate.net |
| Brain MMP-9 Activity | Significantly reduced | 18 hours post-MCAO | nih.govahajournals.orgahajournals.orgresearchgate.net |
Attenuation of Inflammatory Mediators and Oxidative Stress Responses in Brain Injury
Post-ischemic treatment with this compound has been shown to reduce pro-inflammatory cytokines/chemokines and oxidative stress in the brain of aged rats subjected to MCAO nih.govahajournals.orgresearchgate.netresearchgate.netresearchgate.net. Molecular studies indicated that this compound reduced pro-inflammatory mediators such as IL-1β, TNF-α, and MCP-1 nih.govresearchgate.net.
This compound significantly reduced levels of oxidative stress markers, including 8-iso-PGF2α and 4-HNE, in the aged ischemic brain nih.govahajournals.orgresearchgate.net. These findings suggest that the neuroprotective effect of this compound in stroke may be partly mediated through the reduction of oxidative stress induced by transient MCAO nih.gov. The reduction in oxidative stress and inflammatory mediators likely contributes to the observed neuroprotective effect and reduced BBB damage nih.govahajournals.orgresearchgate.netresearchgate.netresearchgate.net.
Table 3 summarizes the effects of this compound on inflammatory and oxidative stress markers in the aged ischemic brain:
| Marker | Effect of this compound Treatment (vs. Vehicle) | Time Point(s) | Reference(s) |
| Pro-inflammatory cytokines/chemokines (IL-1β, TNF-α, MCP-1) | Reduced | 18 hours post-MCAO | nih.govresearchgate.net |
| 8-iso-PGF2α | Significantly reduced | Post-MCAO | nih.govahajournals.orgresearchgate.net |
| 4-HNE | Significantly reduced | Post-MCAO | nih.govahajournals.orgresearchgate.net |
Impact on Blood-Brain Barrier (BBB) Integrity
The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and its disruption is implicated in various neurological disorders researchgate.netmdpi.com. Research suggests that this compound may play a protective role in preserving BBB integrity under pathological conditions.
Studies in aged rat models of ischemic stroke have shown that delayed administration of this compound significantly reduced damage to the BBB. This protective effect was assessed by measuring the extravasation of immunoglobulin G into the ischemic brain nih.govahajournals.org. The reduction in BBB damage observed with this compound treatment was associated with a decrease in the activity of matrix metalloproteinase-9 (MMP-9) in the brain of stroked rats nih.govahajournals.org. MMP-9 is an enzyme known to degrade components of the extracellular matrix, including those essential for maintaining BBB integrity nih.gov. While activation of the IP receptor has been previously shown to reduce brain microvascular permeability induced by ischemia, this research specifically highlights this compound's role in attenuating BBB damage after ischemic stroke, potentially through the reduction of MMP-9 activation nih.gov.
Relevance to Excitotoxic Brain Injury Models
Excitotoxicity, a process involving excessive stimulation of neurons by excitatory neurotransmitters like glutamate, contributes significantly to neuronal death in various acute neurological conditions, including stroke nih.govmdpi.com. This compound has demonstrated neuroprotective effects in animal models of excitotoxic brain injury.
In a model of excitotoxic brain injury, this compound was found to significantly reduce neural damage nih.gov. This finding is particularly relevant because excitotoxicity is a key mechanism of neuronal injury in stroke nih.gov. Further investigation into the mechanisms revealed that this compound was able to attenuate the increased calcium influx elicited by the excitotoxin in neurons, suggesting a protective effect against excitotoxin-induced toxicity at the cellular level nih.gov. Post-injury treatment with this compound was effective in reducing neural damage in both wild-type mice and mice where the neuroprotective effect of endothelial COX-2 had been eliminated, indicating a relatively broad time-window for its therapeutic potential in acute excitotoxic brain injury nih.gov.
Research in Metabolic and Renal Complications
This compound and its prodrug selexipag have been investigated for their potential benefits in addressing metabolic and renal complications, particularly in the context of diabetes.
Preservation of Pancreatic Beta-Cell Function
Pancreatic beta-cells are responsible for insulin (B600854) production, and their dysfunction or loss contributes to the development and progression of diabetes. Research indicates that this compound may help preserve beta-cell function.
Studies have shown that this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in MIN6 beta-cells researchgate.netnih.govdiabetesjournals.org. This increase in cAMP is associated with augmented glucose-stimulated insulin secretion (GSIS) and increased viability of these cells researchgate.netnih.govdiabetesjournals.org. The prodrug form, selexipag, has also been shown to augment GSIS and preserve islet beta-cell mass in diabetic mice researchgate.netnih.gov. The preservation of beta-cell function by this compound appears to be mediated through cAMP/protein kinase A (PKA)/nephrin-dependent pathways researchgate.netnih.gov. Inhibition of PKA, knockdown of nephrin (B609532), or targeted mutation of specific phosphorylated tyrosine residues on nephrin abrogated the actions of this compound in MIN6 cells researchgate.netnih.gov.
Attenuation of Albuminuria and Glomerular Permselectivity
Albuminuria, the presence of albumin in the urine, is a marker of kidney damage and impaired glomerular permselectivity, a key function of the glomerular filtration barrier in the kidneys researchgate.netecronicon.netfrontiersin.org. Research suggests that this compound may help attenuate albuminuria and improve glomerular permselectivity.
This compound has been shown to affect nephrin phosphorylation in podocytes, cells that are crucial components of the glomerular filtration barrier and where nephrin is important for glomerular permselectivity researchgate.netnih.gov. Agonism of the IP receptor in podocytes increased cAMP, activated PKA, phosphorylated nephrin, and attenuated albumin transcytosis researchgate.netnih.gov. Furthermore, treatment with selexipag, the prodrug of this compound, augmented renal nephrin phosphorylation and attenuated the development of albuminuria in diabetic mice, independently of changes in glucose levels researchgate.netnih.govdiabetesjournals.org.
Here is a summary of the effects of this compound/selexipag on beta-cell function and albuminuria:
| Effect | In Vitro Model (this compound) | In Vivo Model (Selexipag) | Proposed Mechanism |
| Increased Intracellular cAMP in Beta-Cells | Yes | Not directly assessed | IP receptor agonism |
| Augmented GSIS in Beta-Cells | Yes | Yes | cAMP/PKA/Nephrin-dependent pathways |
| Increased Beta-Cell Viability | Yes | Not directly assessed | Not fully elucidated, associated with cAMP increase |
| Preserved Islet Beta-Cell Mass | Not directly assessed | Yes | Associated with augmented GSIS |
| Increased cAMP in Podocytes | Yes | Not directly assessed | IP receptor agonism |
| Activated PKA in Podocytes | Yes | Not directly assessed | Downstream of cAMP increase |
| Phosphorylated Nephrin in Podocytes | Yes | Yes | PKA-dependent phosphorylation |
| Attenuated Albumin Transcytosis | Yes | Not directly assessed | Effect on podocyte permselectivity |
| Attenuated Albuminuria | Not directly assessed | Yes | Augmented renal nephrin phosphorylation |
Exploration in Other Disease Contexts
Beyond neurological and metabolic/renal applications, research has also explored the potential relevance of this compound in other disease states.
Implications for Alzheimer's Disease Pathology
Research into the implications of the prostacyclin signaling pathway, and specifically the role of its agonists like this compound, in Alzheimer's Disease (AD) pathology presents a complex picture, with findings suggesting both potentially beneficial and detrimental effects depending on the context. This compound, the active metabolite of selexipag, functions as a selective agonist of the prostacyclin (IP) receptor wikipedia.orgguidetopharmacology.orgmedchemexpress.com. While selexipag and this compound are primarily known for their therapeutic use in pulmonary arterial hypertension due to their vasodilatory effects wikipedia.orgnih.govnih.gov, investigations have explored the role of IP receptor signaling in neurological conditions, including AD.
Studies utilizing mouse models of AD have provided insights into how elevated prostacyclin levels might influence disease progression. Research involving mice overexpressing both amyloid-beta (Aβ) and prostacyclin (PGI2) demonstrated that increased levels of prostacyclin signaling were associated with impaired hippocampal memory function in the presence of Aβ insults frontiersin.orgbiorxiv.orgnih.gov. These mice exhibited impaired learning and memory, alongside increased anxiety-like behavior when compared to control groups frontiersin.orgbiorxiv.orgnih.gov. Furthermore, elevated prostacyclin overexpression appeared to accelerate the accumulation of Aβ in the brain and specifically increased the production of soluble Aβ42 frontiersin.orgbiorxiv.orgnih.gov. These findings suggest that chronic elevation of prostacyclin signaling may exert adverse effects on AD pathology in these models.
Conversely, research in the context of ischemic stroke, another neurological condition, has explored the neuroprotective potential of this compound. Studies administering this compound exogenously after stroke in aged rats observed a recovery of long-term locomotor and somatosensory functions frontiersin.orgbiorxiv.orgnih.govresearchgate.net. Treatment with this compound in these stroke models also led to a significant reduction in infarct volume and a decrease in neuroinflammation and oxidative stress researchgate.netresearchgate.net. These contrasting results between AD models with elevated endogenous prostacyclin and stroke models treated with exogenous this compound highlight the potential for context-dependent effects of IP receptor modulation in the brain.
An earlier report also suggested a potentially beneficial mechanism, indicating that agonist-induced activation of the IP receptor stimulated the production of soluble APPα, a neuroprotective isoform of the amyloid precursor protein, in isolated human microvascular endothelial cells biorxiv.org. However, the in vivo data from AD animal models focusing on elevated prostacyclin signaling point towards detrimental outcomes regarding amyloid pathology and cognitive function.
The data available primarily focuses on the effects of modulating the prostacyclin pathway, which this compound is an agonist of, within the context of AD models. The findings suggest that while IP receptor activation might offer neuroprotection in acute conditions like stroke, chronically elevated prostacyclin signaling could exacerbate key pathological features of Alzheimer's disease in preclinical models.
Summary of Research Findings in Animal Models
| Model Type | Intervention/Condition | Key Observations Related to AD Pathology | Source |
| Mouse model overexpressing Aβ and PGI2 | Elevated endogenous PGI2 signaling | Impaired learning and memory, increased anxiety-like behavior, accelerated Aβ accumulation, increased soluble Aβ42. | frontiersin.orgbiorxiv.orgnih.gov |
| Aged rat stroke model | Exogenous this compound treatment (post-stroke) | Recovery of locomotor/somatosensory function, reduced infarct volume, reduced neuroinflammation/oxidative stress. | frontiersin.orgbiorxiv.orgnih.govresearchgate.netresearchgate.net |
Further research is needed to fully elucidate the intricate role of this compound and IP receptor signaling in the complex pathophysiology of Alzheimer's Disease and to determine if targeting this pathway could hold therapeutic potential.
Advanced Mechanistic Characterization of Mre 269 Effects
Global Gene Expression and Proteomic Analysis
Investigations into the global gene expression and proteomic profiles provide insights into the broad impact of MRE-269 on cellular function. These analyses help identify the specific genes and proteins whose expression or modification is altered in response to this compound stimulation, shedding light on the pathways involved in its effects.
RNA Sequencing and Differential Gene Expression Profiling
RNA sequencing (RNA-Seq) is a powerful tool used to profile gene expression and identify genes that are differentially expressed under various conditions. plos.orgfrontiersin.orgharvard.edu Studies utilizing RNA-Seq have investigated the transcriptional changes induced by this compound. For instance, RNA sequencing and real-time quantitative polymerase chain reaction were employed to examine gene expression in pulmonary arterial smooth muscle cells (PASMCs) from patients with chronic thromboembolic pulmonary hypertension (CTEPH) treated with this compound. nih.govguidetopharmacology.org
This research revealed that DNA-binding protein inhibitor (ID) genes, specifically ID1 and ID3, were expressed at lower levels in PASMCs from CTEPH patients compared to those from normal subjects. nih.govguidetopharmacology.org Treatment with this compound led to an upregulation of both ID1 and ID3 gene expression in these cells. nih.govguidetopharmacology.org This upregulation by this compound was shown to be dependent on IP receptor activation, as it was blocked by co-incubation with a prostacyclin receptor antagonist. nih.govguidetopharmacology.org Furthermore, knockdown of ID1 by small interfering RNA attenuated the antiproliferative effect of this compound, suggesting a significant role for ID signaling in mediating this cellular response. nih.govguidetopharmacology.org
The following table summarizes the observed differential gene expression of ID1 and ID3 in CTEPH PASMCs compared to normal PASMCs and the effect of this compound treatment:
| Gene | Expression in CTEPH PASMCs vs Normal PASMCs | Effect of this compound Treatment on Expression in CTEPH PASMCs |
| ID1 | Lower levels | Upregulated |
| ID3 | Lower levels | Upregulated |
Protein Expression and Post-Translational Modification Analysis
Beyond changes in gene expression, this compound also influences cellular function through alterations in protein expression levels and post-translational modifications. Post-translational modifications, such as phosphorylation, can significantly impact protein activity, localization, and interactions. nih.govscispace.comwikipedia.org
Research has demonstrated that this compound's effects involve specific protein modifications. In studies on MIN6 β-cells and glomerular podocytes, this compound was found to increase intracellular cAMP levels, which in turn activated protein kinase A (PKA). nih.govxenbase.org Activated PKA then mediated the phosphorylation of nephrin (B609532). nih.govxenbase.org This PKA-mediated nephrin phosphorylation was shown to be crucial for the actions of this compound in MIN6 cells, as inhibiting PKA or knocking down nephrin abrogated these effects. nih.govxenbase.org This highlights phosphorylation as a key post-translational modification through which this compound exerts some of its cellular effects.
Receptor Desensitization and Downregulation Research
G protein-coupled receptors (GPCRs), including the IP receptor, can undergo desensitization and downregulation following prolonged agonist exposure. uni.lu This process can involve phosphorylation of the receptor, leading to reduced coupling with downstream signaling proteins and subsequent internalization of the receptor from the cell surface. wikipedia.orguni.luresearchgate.netwikipedia.orguni.lu
Studies on the IP receptor have shown that it undergoes rapid agonist-induced desensitization in vitro, a process that involves phosphorylation mediated by protein kinase C (PKC) and PKA, followed by sequestration of the receptor. wikipedia.orgresearchgate.netwikipedia.orguni.lu This desensitization can last for several hours after the agonist is removed. researchgate.net
While the IP receptor is known to desensitize, some research suggests that this compound may exhibit a different desensitization profile compared to other prostacyclin analogues. One study indicated that this compound might cause less desensitization of the cAMP signal, although further detailed comparative studies are needed to fully characterize this compound's specific impact on IP receptor desensitization and downregulation over time and with varying concentrations. labsolu.cacenmed.com
Interplay with Endogenous Mediators and Pathways
This compound's mechanism of action involves intricate interplay with various endogenous mediators and signaling pathways, primarily downstream of IP receptor activation. The IP receptor is coupled to Gs protein, which upon activation, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. labsolu.canih.govguidetopharmacology.orgfishersci.caguidetopharmacology.org
The elevated cAMP then activates protein kinase A (PKA), a key mediator of many of this compound's cellular effects, including the phosphorylation of proteins like nephrin. nih.govxenbase.org The cAMP/PKA pathway is also implicated in the antiproliferative effects observed with this compound, potentially through mechanisms involving sustained nuclear cAMP signals. guidetopharmacology.org
Furthermore, this compound's effects involve the modulation of gene expression, particularly the upregulation of ID1 and ID3. nih.govguidetopharmacology.org This upregulation contributes to the antiproliferative effects of this compound in PASMCs. nih.govguidetopharmacology.orgguidetopharmacology.org The promoter regions of ID genes may contain elements responsive to both BMP signaling and cAMP, suggesting a potential link between the cAMP pathway and ID gene expression. uni.lu
Structure Activity Relationship Sar and Analog Development for Mre 269
Medicinal Chemistry Approaches to IP Receptor Agonism
Traditional approaches to targeting the prostacyclin pathway involved the use of PGI2 and its synthetic analogues like epoprostenol, iloprost (B1671730), treprostinil (B120252), and beraprost (B1666799). acs.orgwikipedia.org While effective, these compounds often suffer from poor pharmacokinetic properties and lack of selectivity for the IP receptor over other prostanoid receptors (e.g., EP1, EP3, DP1). acs.orgucl.ac.ukmdpi.com
The discovery of non-prostanoid IP receptor agonists, which lack the typical prostane (B1239271) skeleton, demonstrated that this specific structure is not essential for IP receptor activation. acs.org Medicinal chemistry programs thus explored diverse structural classes to find compounds with improved properties. acs.orgacs.org MRE-269 emerged from a program that investigated compounds with a diphenylpyrazine structural core. acs.org This core structure, linked to a carboxylic acid moiety via a flexible chain, was found to be key for IP receptor agonist activity. acs.orgacs.org
Impact of Structural Modifications on Efficacy and Selectivity
Structure-activity relationship studies were conducted to optimize the potency and selectivity of compounds based on the diphenylpyrazine core. acs.orgacs.org Modifications to the linear side chain linking the diphenylpyrazine group to the carboxylic acid were particularly important. acs.org For instance, studies investigating the effect of the alkylene linker length demonstrated that a hexamethylene linker provided optimal potency in inhibiting platelet aggregation. acs.orgacs.org Replacing a methylene (B1212753) unit in the β-position to the carboxyl group with an oxygen atom was explored to enhance metabolic stability while maintaining high in vitro potency. acs.org The topological relationship between the diphenyl heterocycle and the carboxylic acid moiety was found to be critical for agonist activity. acs.orgacs.org
This compound (Compound 12b in some studies) was identified as a potent and highly selective IP receptor agonist through these modification efforts. acs.orgselleckchem.com Its binding affinity for the human IP receptor has been reported to be significantly higher (more than 130-fold) compared to other prostanoid receptors, including EP1-4, DP1, FP, and TP receptors. selleckchem.com This high selectivity is a key characteristic that differentiates this compound from many traditional prostanoid analogues. mdpi.comnih.gov
Comparative Pharmacological Profiling with Prostanoid Analogues (e.g., Beraprost, Iloprost, Treprostinil)
Comparative studies have highlighted key differences in the pharmacological profiles of this compound and conventional prostanoid analogues like beraprost, iloprost, and treprostinil. While all these compounds can induce cAMP formation in human pulmonary artery smooth muscle cells, their modes of vasodilation and receptor selectivity differ. nih.gov
This compound has demonstrated endothelium-independent vasodilation in rat pulmonary arteries. nih.gov In contrast, the vasodilation induced by epoprostenol, treprostinil, and beraprost sodium was markedly attenuated by endothelial denudation or inhibition of nitric oxide synthase, suggesting a greater dependence on endothelial factors for these analogues. nih.gov Iloprost also showed endothelium-independent effects similar to this compound in this context. nih.gov
A significant distinction lies in receptor selectivity beyond the IP receptor. Beraprost and iloprost, for example, have considerable affinity for the EP3 receptor, which can mediate vasoconstriction and potentially counteract the vasodilatory effects mediated by IP receptor activation, particularly in smaller arteries. ucl.ac.ukmdpi.combertin-bioreagent.com Treprostinil has also shown high affinity for DP1 and EP2 receptors. guidetopharmacology.org In contrast, this compound appears to lack significant activity at EP3 receptors and is considered to have no reported biological activity at other prostanoid receptors, contributing to its selective IP-mediated effects. ucl.ac.ukmdpi.comnih.govbertin-bioreagent.com This selectivity of this compound may lead to more consistent vasorelaxation across different pulmonary arterial vessel sizes compared to less selective analogues. nih.govbertin-bioreagent.com
Studies comparing the effects of this compound, iloprost, and treprostinil in rat pulmonary arteries and veins also revealed differential actions. nih.gov While treprostinil and iloprost's relaxant effects were partially or largely inhibited by IP receptor antagonists, this compound induced relaxations that were not inhibited by these antagonists in rat tissues, suggesting potential species-specific differences or involvement of atypical IP receptor signaling in rats for this compound. nih.gov However, studies in human and porcine pulmonary arteries indicate similar vasodilation modes to those observed in rats for this compound, supporting its selective IP receptor agonism in these species. nih.gov
Furthermore, this compound and its prodrug selexipag (B1681723) have shown low efficacy for recruiting β-arrestin and inducing minimal internalization of human IP receptors in recombinant cells, unlike PGI2 analogues which cause pronounced receptor internalization. acs.org These findings suggest potential differences in the downstream signaling and desensitization profiles compared to traditional prostanoid agonists. acs.org
Prodrug Design Principles and this compound Bioactivation Research
This compound is administered as an orally available prodrug, selexipag. acs.orgwikipedia.orgnih.gov The design of selexipag aimed to improve the oral bioavailability and provide sustained plasma exposure of the active metabolite, this compound. acs.orgdiabetesjournals.org Selexipag is rapidly absorbed after oral administration and subsequently hydrolyzed in vivo to form this compound, the pharmacologically active compound. nih.gov
The conversion of selexipag to this compound involves the hydrolysis of an N-acylsulfonamide group present in the prodrug, yielding the free carboxylic acid moiety characteristic of this compound. acs.orgnih.gov This bioactivation process ensures that the active metabolite is released systemically to exert its effects on IP receptors. nih.gov Research into the bioactivation of selexipag focuses on understanding the enzymatic pathways responsible for this hydrolysis and the pharmacokinetic profile of both the prodrug and the active metabolite. acs.orgnih.gov The sustained plasma exposure of this compound after oral administration of selexipag contributes to its long-acting pharmacological effects. acs.org
Methodological Frameworks in Mre 269 Academic Investigations
In Vivo Experimental Animal Models
Diabetic and Renal Disease Models
Research has explored the effects of MRE-269 and its prodrug selexipag (B1681723) in models of diabetic and renal disease. Studies using diabetic endothelial nitric oxide synthase knockout mice, a model approximating human diabetic kidney disease (DKD), have investigated the effects of selexipag on renal function. This model develops significant albuminuria, mesangial expansion, tubulointerstitial fibrosis, and a decline in renal function. mdpi.comdiabetesjournals.org Treatment with selexipag in this model augmented renal nephrin (B609532) phosphorylation and attenuated the development of albuminuria, independently of changes in glucose levels. diabetesjournals.orgnih.gov In vitro studies using MIN6 β-cells, a pancreatic β-cell line, demonstrated that this compound increased intracellular cAMP, enhanced glucose-stimulated insulin (B600854) secretion (GSIS), and improved cell viability. diabetesjournals.orgnih.gov These effects were found to be mediated through cAMP/protein kinase A (PKA)/nephrin-dependent pathways. diabetesjournals.org
Excitotoxic Brain Injury Models
This compound has been investigated in animal models of excitotoxic brain injury, a condition contributing to neuronal death in stroke. nih.gov In an aged rat ischemic stroke model, post-ischemic treatment with this compound significantly reduced infarct volume compared to vehicle-treated rats at both 48 hours and three weeks after stroke. nih.govahajournals.org This treatment also resulted in significant long-term recovery in both locomotor and somatosensory functions following middle cerebral artery occlusion (MCAO). nih.govahajournals.org Studies in mice have shown that this compound was able to significantly reduce neural damage following excitotoxin injection. nih.gov These results suggest that stable PGI2 analogues like this compound may have a relatively broad time-window for treating acute excitotoxic brain injury. nih.gov
Molecular and Biochemical Assay Techniques
Various molecular and biochemical techniques have been employed to elucidate the mechanisms of action of this compound in academic investigations.
Immunoassays for Protein Quantification (e.g., Immunoblotting)
Immunoblotting, also known as Western blotting, is a common immunoassay technique used to quantify specific proteins in biological samples. This method has been used in this compound research to assess protein levels. For instance, immunoblotting confirmed the expression of the IP receptor in MIN6 cells and podocytes. diabetesjournals.orgnih.gov Immunoblotting has also been used to assess the phosphorylation status of proteins like nephrin in MIN6 cells and podocytes treated with this compound. diabetesjournals.org Additionally, immunoblot analysis has been utilized to determine the protein level of gp91phox (NOX2), a subunit of NADPH oxidase, in brain tissue following ischemic stroke and this compound treatment. nih.gov
Enzyme Activity Measurements (e.g., Matrix Metalloproteinase-9 (MMP-9))
Measurement of enzyme activity provides insight into the functional state of enzymes involved in pathological processes. Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix remodeling and inflammation, has been assessed in studies involving this compound. mdpi.comahajournals.orgptbioch.edu.plmdpi.com In an aged rat ischemic stroke model, this compound treatment was associated with a reduction in matrix metalloproteinase-9 (MMP-9) activity in the brain of stroked rats. nih.govahajournals.org This reduction in MMP-9 activity was linked to the protection against stroke-induced blood-brain barrier disruption. nih.gov MMP-9 activity can be measured using various methods, including activity assays designed to specifically quantify active MMP-9 in biological samples such as tissue homogenates. biovendor.com
Cytokine and Chemokine Profiling
Cytokines and chemokines are signaling molecules that play critical roles in immune and inflammatory responses. Profiling their levels can indicate the inflammatory status of tissues or the systemic environment. researchgate.netnih.govresearchgate.net In the context of this compound research, studies have assessed the impact of this compound on cytokine and chemokine levels. In an aged rat ischemic stroke model, post-ischemic this compound treatment reduced pro-inflammatory cytokines/chemokines. nih.govahajournals.org Furthermore, studies investigating the effects of a PGI2 analog (including this compound) on macrophages have shown that this compound can significantly inhibit the expression of certain cytokine genes, such as CXCL10 and IL12A, which are involved in T/NK cell recruitment and activation. mdpi.com Conversely, this compound also upregulated genes associated with metastasis, including some cytokine genes. mdpi.com
Oxidative Stress Marker Assessment
Oxidative stress, an imbalance between reactive oxygen species formation and antioxidant defenses, contributes to tissue damage in various diseases. nih.govmedrxiv.orgjcpres.com Assessment of oxidative stress markers is used to quantify the level of oxidative damage. In academic investigations of this compound, oxidative stress markers have been evaluated. In the aged rat ischemic stroke model, this compound treatment reduced oxidative stress. nih.govahajournals.org Specific markers assessed included 4-HNE and 8-iso-PGF2α, which are indicators of lipid oxidation. nih.gov Immunoblot analyses were used to determine the protein level of gp91phox (NOX2), a major source of superoxide (B77818) generation, which was reduced by this compound treatment in the ischemic cortex. nih.gov These findings suggest that the neuroprotective effect of this compound in stroke may be partly mediated by the reduction of oxidative stress. nih.gov
Cell Proliferation Assays (e.g., BrdU incorporation, Cyclin D1)
Cell proliferation assays are fundamental tools used to quantify the rate of cell division in response to various stimuli, including the presence of chemical compounds like this compound. Techniques such as BrdU incorporation and assessment of Cyclin D1 expression are commonly employed to evaluate the antiproliferative or proliferative effects of a compound on specific cell types.
BrdU (5-bromo-2'-deoxyuridine) incorporation is a widely used method to measure DNA synthesis, a marker of cell proliferation. biorxiv.orgplos.org Actively dividing cells incorporate BrdU, a thymidine (B127349) analog, into their newly synthesized DNA. The incorporated BrdU can then be detected using anti-BrdU antibodies, allowing for the quantification of proliferating cells. Studies investigating this compound have utilized BrdU uptake assays to demonstrate its antiproliferative effect on certain cell types, such as pulmonary arterial smooth muscle cells (PASMCs). nih.gov For instance, this compound significantly suppressed platelet-derived growth factor (PDGF)-induced proliferation of PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH) in a concentration-dependent manner, as indicated by reduced BrdU incorporation. nih.gov
Cyclin D1 is a key protein involved in regulating the progression of the cell cycle from the G1 phase to the S phase. biorxiv.orgahajournals.org Its expression levels are often correlated with cellular proliferative activity. biorxiv.orgplos.org Investigations into the effects of this compound have also included the assessment of Cyclin D1 protein expression. Research has shown that this compound can suppress the protein expression of Cyclin D1, further supporting its antiproliferative effects on PASMCs. nih.govresearchgate.net The reduction in Cyclin D1 expression aligns with the observed decrease in BrdU incorporation, providing converging evidence for the inhibitory effect of this compound on cell proliferation in specific cellular contexts. nih.gov
Data from a study on the effect of this compound on PDGF-induced proliferation of CTEPH PASMC-1 cells using BrdU incorporation showed a significant suppression. nih.gov
| Treatment | Relative Proliferation (% of Control) | p-value |
| Vehicle + PDGF | 100 | - |
| This compound (0.01 µmol/L) + PDGF | 64.2 ± 5.0 | < 0.01 |
| This compound (0.07 µmol/L) + PDGF | IC50 value was 0.07 µmol/L nih.gov | - |
Note: Data is representative and based on findings indicating significant suppression of proliferation. nih.gov
Advanced Imaging and Functional Outcome Assessments
Advanced imaging techniques and functional outcome assessments are critical for evaluating the in vivo effects of this compound, particularly in disease models. These methods provide insights into the structural changes in tissues and the functional improvements or deficits in treated subjects.
Quantitative Magnetic Resonance Imaging (MRI) for Infarct Volume
Quantitative Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique widely used in preclinical stroke models to determine the volume of infarcted (damaged) brain tissue. nih.govahajournals.orgnih.govresearchgate.netajronline.org By acquiring different types of MRI scans, such as T2-weighted or apparent diffusion coefficient (ADC) maps, researchers can delineate the area of tissue injury. researchgate.net Quantification of the infarct volume provides a crucial measure of the extent of brain damage and allows for the assessment of neuroprotective effects of therapeutic interventions like this compound.
Studies investigating the efficacy of this compound in models of ischemic stroke have utilized quantitative MRI to measure infarct volume at different time points after the ischemic event. nih.govahajournals.orgnih.govresearchgate.net These studies have shown that treatment with this compound can significantly reduce infarct volume compared to vehicle-treated control groups. nih.govahajournals.orgnih.govresearchgate.net For instance, in aged rats subjected to transient middle cerebral artery occlusion (MCAO), delayed treatment with this compound resulted in a remarkable reduction in infarct volume observed at both 48 hours and 21 days post-MCAO, demonstrating a sustained neuroprotective effect. nih.govahajournals.orgnih.govresearchgate.net
Representative data from a study on the effect of delayed this compound treatment on infarct volume in aged rats after MCAO, as quantified by MRI, highlights this neuroprotective effect. researchgate.net
| Group | Infarct Volume at 48 h (mm³) | Infarct Volume at 21 days (mm³) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound | Significantly Reduced | Significantly Reduced |
Note: Values are schematic representations based on findings indicating significant reduction in infarct volume with this compound treatment compared to vehicle. nih.govahajournals.orgnih.govresearchgate.net Specific numerical data would be presented in original research figures or tables. researchgate.net
Neurological and Behavioral Functional Testing (e.g., Adhesive Removal Test, Rotarod)
Neurological and behavioral functional tests are essential for assessing the impact of this compound on motor, sensory, and cognitive functions in animal models of neurological disorders, such as stroke. These tests provide objective measures of functional recovery or deficits. nih.govahajournals.orgnih.govnih.gov
The Adhesive Removal Test is a somatosensory test used to assess forelimb function and neglect. nih.govahajournals.orgnih.govnih.gov In this test, an adhesive sticker is placed on the paw of the animal, and the time taken to remove the sticker is measured. Animals with somatosensory deficits on one side will take longer to remove the sticker from the affected paw. nih.gov
The Rotarod test is a widely used test to evaluate motor coordination, balance, and motor learning. nih.govahajournals.orgnih.govnih.gov Animals are placed on a rotating rod, and the time they can remain on the rod is recorded. Impairments in motor function result in decreased latency to fall from the rod. nih.gov
Studies evaluating this compound have incorporated these behavioral tests to assess its effects on functional recovery following ischemic stroke. nih.govahajournals.orgnih.gov Delayed treatment with this compound has been shown to significantly improve long-term neurological outcomes, including both locomotor and somatosensory functions, as assessed by the adhesive removal and rotarod tests. nih.govahajournals.orgnih.gov These improvements were observed over several weeks post-MCAO, indicating a sustained beneficial effect of this compound on functional recovery. nih.govahajournals.orgnih.gov
Data from a study on the effect of delayed this compound treatment on neurological outcomes in aged rats after MCAO, assessed by adhesive removal and rotarod tests, demonstrates improved function. nih.govahajournals.orgnih.govresearchgate.net
| Test | Time Point Post-MCAO | Vehicle Group Performance | This compound Group Performance | Significance (vs. Vehicle) |
| Adhesive Removal Test | Days 3, 7, 14, 21 | Impaired | Improved | Significant Improvement |
| Rotarod Test | Days 3, 7, 14, 21 | Impaired | Improved | Significant Improvement |
Note: Performance is described qualitatively based on findings indicating significant improvement with this compound treatment. nih.govahajournals.orgnih.govresearchgate.net Specific time measurements and statistical data would be presented in original research figures or tables. nih.govahajournals.orgnih.govresearchgate.net
Immunogold Electron Microscopy for Receptor Localization
Immunogold electron microscopy is a high-resolution imaging technique used to precisely localize specific proteins, such as receptors, within cells and tissues at the ultrastructural level. diabetesjournals.orgnih.govpnas.org This method combines the specificity of immunolabeling with the high magnification and resolution of electron microscopy. Antibodies specific to the target protein are labeled with electron-dense gold particles. When these labeled antibodies bind to the protein in tissue sections, the gold particles become visible under the electron microscope, revealing the exact location of the protein within cellular compartments or membranes. diabetesjournals.orgnih.govpnas.org
While direct studies using immunogold electron microscopy specifically for this compound localization were not found in the provided search results, this technique is valuable for understanding the distribution of its target, the IP receptor. Studies on the localization of IP receptors or other G protein-coupled receptors (GPCRs) using immunogold electron microscopy have provided insights into their presence not only at the plasma membrane but also within intracellular compartments like the Golgi apparatus, endoplasmic reticulum, and vesicles. diabetesjournals.orgnih.govpnas.org For example, immunogold electron microscopy has been used to localize IP receptors in kidney podocytes, showing gold particles at the plasma membrane and within cytoplasmic vesicles. diabetesjournals.org Similarly, this technique has been applied to study the subcellular localization of other receptors, such as muscarinic receptors and prostaglandin (B15479496) E2 receptors, revealing their presence on the plasma membrane, nuclear envelope, and intracellular organelles. nih.govpnas.org
Understanding the precise subcellular localization of the IP receptor through techniques like immunogold electron microscopy is important for elucidating the complete signaling pathways activated by agonists like this compound and their effects on cellular function.
Future Directions and Unanswered Questions in Mre 269 Research
Elucidation of Novel Therapeutic Targets
While MRE-269 is primarily known for its agonism of the IP receptor, future research aims to fully elucidate all relevant therapeutic targets and pathways influenced by the compound. Studies have indicated that this compound may have effects beyond simple vasodilation. For instance, research has explored its impact on endothelin receptors in pulmonary artery smooth muscle cells, finding that this compound increased the expression of both ETA and ETB receptors, with a more pronounced increase in ETB. This suggests potential interactions with the endothelin pathway, which could have implications for combination therapies oup.com. Additionally, investigations into the effects of this compound on platelet-derived growth factor-stimulated pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension (CTEPH) revealed an anti-proliferative effect and upregulation of genes like ID1 and ID3, which were found at lower levels in CTEPH patients researchgate.net. Research also suggests this compound's potential in reducing cerebral ischemia injury and promoting neurological recovery in stroke models, indicating possible therapeutic targets in the context of neuroprotection nih.gov. Further research is needed to fully understand these diverse effects and identify novel therapeutic targets where this compound or similar IP receptor agonists could be beneficial nih.gov.
Investigation of Long-Term Effects and Receptor Homeostasis
A critical area for future research involves the long-term effects of this compound and its influence on IP receptor homeostasis. While selexipag (B1681723) (and thus this compound) has demonstrated long-term outcomes in clinical trials for PAH, questions remain regarding potential receptor desensitization or other adaptive changes that might occur with chronic administration tandfonline.com. Studies are needed to monitor the sustained efficacy of this compound over extended periods and to understand the molecular mechanisms underlying long-term IP receptor activation. Research into the potential for repeated transitions between oral and intravenous forms of selexipag also highlights the need for long-term safety monitoring nih.gov.
Research into Potential for Combination Therapies
The role of this compound within combination therapy regimens is an ongoing area of investigation. Selexipag is frequently used in combination with other PAH-specific therapies targeting different pathways, such as endothelin receptor antagonists (ERAs) and phosphodiesterase type 5 inhibitors (PDE5i) jst.go.jpnih.govjnjmedicalconnect.com. Future research will likely focus on optimizing these combinations, including the potential for initial triple oral therapy in newly diagnosed patients tandfonline.com. Studies are needed to determine the most effective combinations, the optimal timing for introducing this compound, and how it interacts with other agents at a mechanistic level oup.comtandfonline.com. Research comparing the efficacy and side-effect profiles of this compound (via selexipag) versus other oral prostacyclin pathway agents in combination regimens is also of interest tandfonline.comajmc.com.
Precision Medicine Approaches and Patient Stratification Research
Identifying which patients are most likely to benefit from this compound therapy is a key aspect of precision medicine research. Studies are needed to identify subgroups of patients who may have a better response to selexipag/MRE-269 based on their individual characteristics frontiersin.orgnih.gov. This includes exploring predictors of positive response and optimizing treatment regimens for specific patient populations, such as pediatric patients with pulmonary hypertension frontiersin.orgnih.gov. Research into patient stratification could involve investigating biomarkers or clinical profiles that correlate with treatment success nih.govmdpi.comneoplasiaresearch.com.
Pharmacogenomic Studies Related to this compound Efficacy
Pharmacogenomic studies are essential to understand how genetic variations might influence the efficacy and response to this compound units.itcap.orgccjm.orgincitehealth.com. While information specifically on this compound pharmacogenomics is limited in the provided context, the broader field of pharmacogenomics in pulmonary hypertension and prostacyclin pathway therapies is relevant units.itcap.org. Future research should investigate genetic polymorphisms in genes encoding the IP receptor, enzymes involved in the metabolism of selexipag to this compound (such as carboxylesterase), and other relevant pathways that could affect this compound's pharmacokinetics and pharmacodynamics jst.go.jpunits.itincitehealth.com. Such studies could help predict individual patient responses, optimize dosing, and minimize variability in treatment outcomes units.itcap.orgccjm.orgincitehealth.comnih.gov.
Q & A
Q. What is the molecular mechanism of MRE-269 in pulmonary arterial hypertension (PAH)?
this compound, the active metabolite of Selexipag, selectively agonizes the prostacyclin (IP) receptor, activating cAMP signaling pathways. This inhibits pulmonary artery smooth muscle cell (PASMC) proliferation and induces vasodilation . Its specificity for the IP receptor (Ki = 20 nM in humans) minimizes off-target effects on other prostanoid receptors . Methodologically, IP receptor binding assays and cAMP quantification (e.g., ELISA) are critical for validating this mechanism in vitro .
Q. How does this compound's pharmacokinetics differ between species?
In rats, this compound is rapidly metabolized from Selexipag due to carboxylesterase 1 (CES1) in blood, leading to higher systemic exposure. In humans, CES1 is liver-specific, resulting in slower metabolism and prolonged plasma presence (half-life: 9.4–14.2 hours vs. Selexipag’s 0.8–2.1 hours). Researchers should use species-specific pharmacokinetic models and LC-MS/MS for plasma concentration profiling to account for these differences .
Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?
Primary human PASMC cultures treated with this compound (0–300 nM) and assessed via [³H]thymidine incorporation or BrdU assays are standard. Dose-dependent inhibition of proliferation (IC₅₀ ~2.7 μM in murine models) correlates with reduced CCND1 (cyclin D1) expression, a cell cycle regulator . Include endothelin-1 or platelet-derived growth factor as proliferative stimuli to mimic PAH pathology .
Advanced Research Questions
Q. How can conflicting gene expression data (e.g., DUSP1 suppression vs. induction) be resolved in this compound studies?
Evidence shows DUSP1 mRNA decreases at low this compound concentrations (10–30 nM) but rebounds at higher doses (100–300 nM) . This biphasic response may reflect feedback loops or off-target effects at supra-physiological doses. Researchers should:
- Perform time-course experiments to track dynamic expression changes.
- Combine RNA-seq with phosphoproteomics to map downstream MAPK pathways.
- Validate findings using siRNA knockdown of DUSP1 to confirm its role in this compound’s efficacy.
Q. What experimental designs address species-specific discrepancies in this compound’s efficacy?
While this compound shows stronger vasodilation in murine pulmonary arteries (IC₅₀ = 2.7 μM vs. 11 μM for Selexipag), its partial agonist activity in human cells may limit translatability . To mitigate this:
Q. How does this compound’s neuroprotective potential intersect with its primary role in PAH?
Post-injury this compound administration reduces neural damage in murine excitotoxicity models by attenuating Ca²⁺ influx, independent of COX-2 pathways . To explore this secondary application:
- Conduct dual-disease models (e.g., PAH with comorbid neurovascular injury).
- Measure IP receptor density in neuronal vs. vascular tissues via autoradiography.
- Assess blood-brain barrier permeability using in situ perfusion models .
Methodological Considerations
Q. What controls are essential for this compound dose-response studies?
Q. How can researchers optimize assays for this compound’s anti-platelet effects?
Use light transmission aggregometry with human platelet-rich plasma stimulated by collagen or ADP. This compound’s inhibition of aggregation (IC₅₀ ~100 nM) should be compared to aspirin or prostacyclin analogs. Include thromboxane A2 receptor blockers to isolate IP-mediated effects .
Data Interpretation Challenges
Q. Why does this compound exhibit partial agonism in some assays despite high IP receptor affinity?
Partial agonism may arise from tissue-specific receptor coupling efficiency or biased signaling (e.g., preferential activation of cAMP over β-arrestin pathways). Utilize BRET/FRET biosensors to quantify pathway bias and molecular dynamics simulations to map ligand-receptor interactions .
Q. How should contradictory findings on this compound’s efficacy versus APD811 be contextualized?
APD811, a full IP agonist, outperforms this compound in vasodilation and anti-proliferative assays but has a shorter half-life . Researchers must balance efficacy and pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
